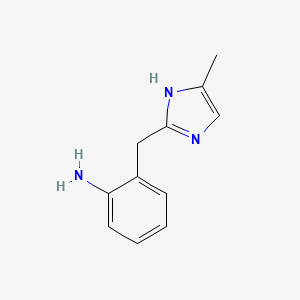

4-Methyl-2-(2-aminobenzyl)imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-[(5-methyl-1H-imidazol-2-yl)methyl]aniline |

InChI |

InChI=1S/C11H13N3/c1-8-7-13-11(14-8)6-9-4-2-3-5-10(9)12/h2-5,7H,6,12H2,1H3,(H,13,14) |

InChI Key |

WNLJDGMBHGOYHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)CC2=CC=CC=C2N |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 4 Methyl 2 2 Aminobenzyl Imidazole and Imidazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

For imidazole (B134444) and its derivatives, ¹H NMR spectra typically show distinct signals for the protons on the imidazole ring and any substituent groups. For instance, in the ¹H NMR spectrum of imidazole itself, characteristic shifts are observed for the C-H protons of the heterocyclic ring. hmdb.caspectrabase.comresearchgate.net The chemical shifts of these protons are influenced by the electronic environment within the ring and can be affected by the presence of substituents. researchgate.net In the case of substituted imidazoles, such as 4-methyl-2-phenyl-1H-imidazole, the methyl and phenyl protons will have their own characteristic resonances. chemicalbook.com For example, a singlet for the methyl group and a series of multiplets for the aromatic protons would be expected. chemicalbook.com The N-H proton of the imidazole ring often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. For imidazole derivatives, the carbon atoms of the imidazole ring will have characteristic chemical shifts that are distinguishable from those of any attached alkyl or aryl groups. beilstein-journals.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives.

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Imidazole | H₂O | 7.73 (t), 7.15 (t), 11.62 (s, NH) researchgate.net | Not specified |

| 4-Methyl-2-phenyl-1H-imidazole | Not specified | Not specified | Not specified |

| 2-Methyl-1H-benzo[d]imidazole | CDCl₃ | 7.55 (dd), 7.24-7.19 (m), 2.64 (s) rsc.org | Not specified |

| 1-Methyl-2-isopropyl-5-nitroimidazole | Not specified | 1.35 (d), 2.92-3.33 (m), 3.94 (s), 7.81 (s) tandfonline.com | Not specified |

| 2-Benzyl-1H-benzo[d]imidazole | Not specified | Not specified | Not specified |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In the FTIR spectrum of an imidazole derivative like 4-Methyl-2-(2-aminobenzyl)imidazole, several key absorption bands would be expected. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3450-2962 cm⁻¹. researchgate.netresearchgate.net The aromatic C-H stretching vibrations from the benzyl (B1604629) group and the imidazole ring are expected to be observed around 3053 cm⁻¹. researchgate.net The C=N stretching vibration within the imidazole ring is typically found near 1681 cm⁻¹. researchgate.net Furthermore, C=C stretching vibrations from the aromatic rings would appear in the 1600-1450 cm⁻¹ region. researchgate.net For this compound specifically, the N-H stretching vibrations of the primary amino group (-NH₂) on the benzyl ring would also be present, typically as two sharp bands in the 3500-3300 cm⁻¹ range. The presence of the methyl group would be indicated by C-H stretching and bending vibrations.

The far-infrared spectra of imidazole and its derivatives have also been studied to understand hydrogen bonding and lattice modes in the crystalline state. aip.org

Table 2: Characteristic FTIR Absorption Bands for Imidazole Derivatives.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Imidazole N-H | Stretching | 3450-2962 | researchgate.netresearchgate.net |

| Aromatic C-H | Stretching | ~3053 | researchgate.net |

| Imidazole C=N | Stretching | ~1681 | researchgate.net |

| Aromatic C=C | Stretching | 1599, 1489 | researchgate.net |

| Amine N-H | Stretching | 3386.8, 3170.8 | beilstein-journals.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. This molecular ion can then break apart into smaller, charged fragments.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the benzyl group and the imidazole ring, leading to the formation of characteristic fragment ions. The study of the fragmentation patterns of related nitroimidazole compounds has shown that methylation can significantly alter the fragmentation pathways. nih.gov This highlights the importance of detailed MS analysis for structural confirmation. Mass spectrometry is also a key detector in chromatographic techniques like GC-MS and LC-MS. rsc.orgnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This information is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For this compound (C₁₁H₁₃N₃), the theoretical elemental composition would be calculated based on its molecular formula. The experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and identity of the compound. Elemental analysis is often reported alongside spectroscopic data in the characterization of new compounds. rsc.orgbeilstein-journals.org

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₃N₃).

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 11 | 132.11 | 70.56% |

| Hydrogen | H | 1.01 | 13 | 13.13 | 7.01% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 22.44% |

| Total | 187.27 | 100.00% |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound and its analogs, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, compounds like imidazoles, which can be polar and have active hydrogen atoms (e.g., in N-H and -NH₂ groups), may not be sufficiently volatile or may exhibit poor peak shapes in GC analysis. mdpi.comnih.gov To overcome these challenges, derivatization is often employed. youtube.comsigmaaldrich.com

Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. For amino-containing compounds and imidazoles, common derivatization strategies include silylation and acylation. youtube.comsigmaaldrich.com For example, isobutyl chloroformate is a reagent that has been used for the derivatization of imidazole-like compounds before GC-MS analysis. mdpi.comgdut.edu.cnresearchgate.net This process converts the polar N-H and -NH₂ groups into less polar, more volatile derivatives, leading to improved chromatographic performance and sensitivity. gdut.edu.cnnih.gov The resulting derivatives can then be readily separated on a GC column and detected by the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative data. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental techniques for the separation, identification, and quantification of imidazole derivatives, including this compound. These methods are prized for their accuracy, sensitivity, and reproducibility in analyzing complex mixtures. cmes.org The separation of closely related imidazole compounds can be challenging, necessitating careful optimization of chromatographic conditions. wiley.com

UHPLC systems, utilizing columns with smaller particle sizes (typically under 2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.net A common approach for analyzing polar basic compounds like imidazoles is Hydrophilic Interaction Liquid Chromatography (HILIC). For instance, a UHPLC method for determining imidazole and its derivatives in cigarette additives used an Acquity UPLC BEH HILIC column (100 mm × 2.1 mm, 1.7 µm). researchgate.net Similarly, the analysis of 2-methylimidazole (B133640) (2-MEI) and 4-methylimidazole (B133652) (4-MEI) in beverages has been successfully achieved using a CORTECS HILIC Column, which effectively retains and separates these highly polar analytes. waters.comwaters.com

The choice of mobile phase is critical. It typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. cmes.orgwiley.com Methanol has been shown to provide better separation than acetonitrile in some applications for imidazole derivatives. wiley.com The addition of buffers such as ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate, and acids like formic acid, is crucial for controlling the pH and improving peak shape and retention of these basic compounds. wiley.comchromforum.org For example, an HPLC method for imidazole and its methyl-impurities used a mobile phase of acetonitrile and an ionic reagent solution (pH 3.5) containing sodium dodecyl sulfate (B86663) and potassium dihydrogen phosphate. cmes.org Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV detector, often at a wavelength around 210-215 nm. cmes.orgresearchgate.net

Table 1: Exemplary HPLC/UHPLC Conditions for Imidazole Analog Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Technique | UHPLC | HPLC | UHPLC |

| Analytes | Imidazole, 2-Methylimidazole, 4-Methylimidazole | Imidazole, 2-Methylimidazole, 4-Methylimidazole | 10 Commercially Available Imidazoles |

| Column | Acquity UPLC BEH HILIC (100 mm × 2.1 mm, 1.7 µm) | Supersil-ODS-B | Thermo Scientific Q Exactive Plus Orbitrap |

| Mobile Phase | Isocratic: Acetonitrile-Ammonium Formate (80:20, v/v) with 5 mmol/L concentration | Isocratic: Acetonitrile and ionic reagent solution (40:60, v/v) at pH 3.5 | Gradient: Water (A) and Methanol (B), both with 0.1% formic acid |

| Flow Rate | 0.5 mL/min | Not Specified | 0.4 mL/min |

| Detection | DAD at 215 nm | DAD at 210 nm | Heated Electrospray Ionisation (HESI) |

| Analysis Time | < 1.3 min | Not Specified | < 8 min |

| Reference | researchgate.net | cmes.org | wiley.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For trace-level analysis of this compound and its analogs in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. mdpi.comnih.gov This technique offers superior sensitivity and selectivity compared to UV-based detection, making it indispensable for detecting low concentrations of analytes that may lack a strong chromophore. researchgate.netwaters.com The analysis of imidazole derivatives in environmental, food, and biological samples often relies on LC-MS/MS. wiley.commdpi.comnih.govnih.gov

The methodology typically involves chromatographic separation, often using HILIC or reversed-phase columns, followed by mass spectrometric detection. wiley.comwaters.com The addition of formic acid to the mobile phase is common as it enhances both chromatographic resolution and ionization efficiency. mdpi.com Heated electrospray ionization (HESI) is a frequently used ionization source for these compounds. wiley.com

A key advantage of LC-MS/MS is its ability to perform Selected Reaction Monitoring (SRM), which provides high specificity and reduces matrix interference. This involves monitoring a specific precursor ion to product ion transition for each analyte. For enhanced accuracy and to correct for matrix effects, stable-isotope dilution analysis (SIDA) is often employed. mdpi.comnih.gov This method uses isotopically labeled versions of the analytes as internal standards. nih.gov For example, a method for quantifying methylimidazoles in licorice used 4-methylimidazole-d6 as an internal standard. nih.gov LC-MS/MS methods have been developed for the simultaneous determination of numerous imidazole compounds in water, sediment, and soil, achieving method quantification limits below 1.0 ng·L⁻¹ in water and 1.0 µg·kg⁻¹ in solids. mdpi.com

Table 2: Selected LC-MS/MS Parameters for Imidazole Analog Analysis

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

|---|---|---|---|---|

| 4-Methylimidazole (4-MEI) | 83.1 | 56.1 | 42.1 | nih.gov |

| 2-Methylimidazole (2-MEI) | 83.1 | 83.1 | 42.1 | nih.gov |

| 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole (THI) | 229.1 | 127.1 | 85.1 | nih.gov |

| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | 225.1 | 210.0 | 197.0 | nih.gov |

| 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine (4'-OH-PhIP) | 241.1 | 226.0 | 198.0 | nih.gov |

Specialized Analytical Techniques

Capillary Electrophoresis and Micellar Electrokinetic Chromatography

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of imidazole derivatives. researchgate.netnih.gov CE separates ions based on their electrophoretic mobility in an electric field. The technique is known for its short analysis times and minimal sample consumption. nih.gov For neutral analytes, which cannot be separated by conventional CE, a modification known as Micellar Electrokinetic Chromatography (MEKC) is employed. wikipedia.orgnih.gov

MEKC is a hybrid of electrophoresis and chromatography. nih.gov It introduces a surfactant, such as sodium dodecyl sulfate (SDS), into the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms micelles that act as a pseudo-stationary phase. Neutral analytes are separated based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.orgnews-medical.net A method for separating imidazole derivatives used a mixture of sodium lauryl sulfate and tetrabutylammonium (B224687) hydrogensulfate in a phosphate-borate buffer as the run electrolyte. researchgate.net

CE is also a powerful tool for chiral separations of imidazole-containing compounds. By adding a chiral selector, such as a cyclodextrin, to the buffer, enantiomers can be resolved. nih.gov For instance, enantiomeric separations of chiral carbamates containing a 4-substituted imidazole heterocycle were achieved using various cyclodextrin-modified buffers, with heptakis-2,3,6-trimethyl-β-cyclodextrin proving most effective for many of the compounds studied. nih.gov

Table 3: Overview of CE and MEKC Methods for Imidazole Analogs

| Technique | Analytes | Key Separation Principle / Reagent | Buffer System | Detection | Reference |

|---|---|---|---|---|---|

| MEKC | 2-MEI, 4-MEI, THI | Cation-selective exhaustive injection and sweeping MEKC (CSEI-sweeping-MEKC) | Not specified | Not specified | nih.gov |

| CE | Chiral 4-substituted imidazole derivatives | Cyclodextrin-modified CE for enantiomeric separation | Various cyclodextrin-modified buffers | Not specified | nih.gov |

| CE | Imidazole | Not specified | Phosphate-borate buffer with sodium lauryl sulfate and tetrabutylammonium hydrogensulfate | 210 nm | researchgate.net |

| CE | Inorganic ions, alkylphosphonic acids | Chemically modified capillary with imidazole-based ionic liquid analogue | Simple buffers | Not specified | nih.gov |

High-Performance Cation Exchange Chromatography

High-Performance Cation Exchange Chromatography (HPCXC) is a subset of ion-exchange chromatography (IEX) particularly suited for the separation and purification of ionizable molecules like imidazoles. wmich.edu Since the imidazole ring has a pKa around 7, it is positively charged in acidic to neutral conditions, allowing it to bind to a negatively charged cation exchange resin. chromforum.orgcytivalifesciences.com The separation is based on the reversible adsorption of the cationic analytes to the stationary phase. wmich.edu

The technique is classified into strong and weak cation exchange based on the resin chemistry. wmich.edu Elution of the bound analytes is typically achieved by increasing the ionic strength (salt concentration) or the pH of the mobile phase, which disrupts the electrostatic interaction between the analyte and the resin. HPCXC has proven versatile for separating compounds that differ in isometric structure and charge. nih.gov For instance, it has been used for the analysis of N-alkylated imino sugars, where column retention depends on the residual charge on the imine function, and separation is achieved through a combination of ionic and secondary hydrophobic interactions. nih.gov This technique, often paired with pulsed amperometric detection, is valuable for quantitative measurements in complex biological samples. nih.gov A dispersive micro-solid phase extraction method using a polymer cation exchange sorbent has also been developed for the extraction of the imidazole derivative THI from beverage samples prior to analysis. nih.gov

Table 4: Principles of High-Performance Cation Exchange Chromatography for Basic Compounds

| Parameter | Description | Relevance to Imidazoles |

|---|---|---|

| Stationary Phase | Porous solid support with covalently bonded, negatively charged functional groups (e.g., sulfonate). | Provides sites for the positively charged (protonated) imidazole ring to bind. |

| Mobile Phase | Aqueous buffer with controlled pH and ionic strength. | The pH is typically kept below the pKa of the imidazole to ensure it carries a positive charge. |

| Separation Principle | Reversible electrostatic interaction between cationic analytes and the anionic stationary phase. | Analytes with higher positive charge density or more accessible charges bind more strongly and have longer retention times. |

| Elution | Increasing the salt concentration (e.g., NaCl gradient) or increasing the pH of the mobile phase. | Salt cations compete with the analyte for binding sites. Increasing pH deprotonates the imidazole, neutralizing its charge and causing it to elute. |

| Reference | wmich.edunih.gov | cytivalifesciences.comnih.gov |

Optical Analysis Methods (Fluorescence, Colorimetric, Electrochemical Sensors)

Specialized sensors based on optical and electrochemical principles provide rapid and highly sensitive methods for the detection of imidazole derivatives, often without the need for extensive sample preparation or chromatographic separation.

Fluorescence Sensors: Many imidazole derivatives exhibit intrinsic fluorescence or can be derivatized to become fluorescent, a property that is exploited in sensing applications. nih.gov The fluorescence properties, including emission wavelength and quantum yield, are highly dependent on the molecular structure and can be modulated by factors such as the introduction of electron-withdrawing substituents or changes in molecular planarity. nih.gov The pH of the environment can also significantly alter the fluorescence of imidazole-based fluorophores due to protonation or deprotonation of the imidazole nitrogen atoms. nih.gov This pH sensitivity has been harnessed to create fluorescent probes. nih.gov Researchers have developed fluorescent sensors for imidazole derivatives based on the monomer-dimer equilibrium of a zinc porphyrin complex, where the binding of an imidazole analyte modulates the excimer fluorescence of an appended pyrene (B120774) subunit. acs.org

Colorimetric Sensors: Colorimetric methods rely on a chemical reaction or complexation that produces a visible color change, allowing for naked-eye detection or simple spectrophotometric measurement. nih.govresearchgate.net For example, a novel chemosensor was developed for the detection of copper(II) ions, which in turn could be used as a cascade probe for sulfide (B99878) ions. nih.gov The sensor, an imidazole derivative, formed a blue-colored complex with Cu²⁺. nih.gov Another approach is based on the Bamberger degradation of imidazoles with p-nitrobenzoyl chloride in an alkaline solution, which yields a colored product whose absorbance is proportional to the concentration of the imidazole compound. acs.org

Electrochemical Sensors: These devices measure changes in electrical properties (such as current or potential) that occur when the target analyte interacts with a specially modified electrode surface. nih.govmdpi.com To enhance sensitivity and selectivity, electrodes are often functionalized with materials like imidazole-functionalized graphene oxide, which can act as an artificial enzymatic active site for the voltammetric determination of specific molecules. nih.gov The synergistic effect between graphene oxide sheets and anchored imidazole groups can significantly enhance the electrochemical response. nih.gov Such sensors offer a simple, rapid, and direct platform for analysis. nih.gov

Table 5: Summary of Specialized Sensor Methodologies for Imidazole Analogs

| Sensor Type | Principle | Target Example | Key Features | Detection Limit | Reference |

|---|---|---|---|---|---|

| Fluorescence | Quenching of luminophore fluorescence upon binding to the analyte. | Picric Acid (using N1-functionalized imidazoles) | High selectivity, fast response, low cost. | 446 ppb | rsc.org |

| Fluorescence | Analyte binding modulates the excimer fluorescence of a pyrene-porphyrin complex. | Histidine | Sensor immobilized in a polymeric film for aqueous analysis. | Not specified | acs.org |

| Colorimetric & Fluorometric | "ON-OFF" chemosensor forms a colored and fluorescent complex with the analyte. | Cu²⁺ and S²⁻ ions | Sequential determination in aqueous media. | 1.01 nM (for Cu²⁺) | nih.gov |

| Colorimetric | Reaction with p-nitrobenzoyl chloride yields a colored product. | Histidine, Imidazole | Specific for certain imidazole compounds. | Not specified | acs.org |

| Electrochemical | Voltammetric determination using an electrode modified with imidazole-functionalized graphene oxide. | Progesterone | Nonenzymatic, enhanced sensitivity due to synergistic effect. | 68 nmol L⁻¹ | nih.gov |

Mechanistic Investigations of Imidazole Derivative Biological Action

Molecular Interactions with Biological Targets (Enzymes, Receptors)

The imidazole (B134444) scaffold is a key pharmacophore due to its capacity to interact with biological targets like enzymes and receptors. nih.gov The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong binding to protein active sites. nih.gov Furthermore, the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within protein binding pockets. nih.gov

Derivatives of imidazole have been shown to bind to a variety of receptors and enzymes. For instance, certain acyclic receptors containing imidazole units have demonstrated a high affinity for carbohydrates, a recognition process driven by hydrogen bonding. beilstein-journals.org In the context of enzymes, the imidazole side chain of histidine is a frequent ligand for metal ions in the active sites of metalloproteins. wikipedia.org The interaction of imidazole derivatives with heme proteins, such as cytochrome c peroxidase, has also been studied, although the binding affinity can vary significantly depending on the specific substitutions on the imidazole ring. nih.gov

Table 1: Potential Biological Targets of Imidazole Derivatives

| Target Class | Specific Example | Type of Interaction |

|---|---|---|

| Metalloenzymes | Heme Proteins | Coordination, Hydrogen Bonding |

| Receptors | Carbohydrate-binding proteins | Hydrogen Bonding, CH-π Interactions |

| Kinases | c-Src, c-Abl | Hydrophobic Interactions, Hydrogen Bonding |

This table presents potential targets based on the known interactions of various imidazole-containing compounds.

Disruption of Microbial Cellular Integrity and Membrane Permeability

While direct studies on 4-Methyl-2-(2-aminobenzyl)imidazole are limited, the antimicrobial action of many heterocyclic compounds involves the disruption of microbial cellular integrity. The bacterial cell envelope is a critical interface between the bacterium and its environment, and its disruption can lead to cell death. nih.gov Some antimicrobial agents can interfere with the components of the cell wall, leading to increased membrane permeability and leakage of intracellular contents. For instance, in Staphylococcus aureus, defects in peptidoglycan biosynthesis can lead to an increased susceptibility to lysis. nih.gov The lipophilic nature of certain imidazole derivatives may allow them to intercalate into the lipid bilayer of the cell membrane, thereby altering its fluidity and permeability.

Interference with Microbial Nucleic Acid and Cell Wall Biosynthesis

A significant mechanism of action for many antimicrobial compounds is the inhibition of essential biosynthetic pathways, such as those for nucleic acids and the cell wall. nih.gov The bacterial cell wall, a structure primarily composed of peptidoglycan, is a unique and essential target for many antibiotics. frontiersin.org Its biosynthesis is a complex multi-step process, and inhibition at any stage can compromise the structural integrity of the bacterium. frontiersin.orgresearchgate.net Some imidazole-based supramolecular complexes have been found to inhibit tumor growth by interacting with DNA. nih.gov This suggests that compounds like this compound could potentially exert antimicrobial effects by binding to bacterial DNA, thereby inhibiting replication and transcription.

Furthermore, the structural components of the cell wall, such as peptidoglycan, are synthesized via specific enzymatic pathways that can be targeted. nih.govnih.gov The disruption of these pathways hampers biofilm formation and the anchoring of the extracellular matrix with minimal effect on planktonic growth. nih.gov

Specific Enzyme Active Site Binding and Allosteric Modulation

The precise fit of a molecule into the active site of an enzyme is a hallmark of modern drug design. Imidazole derivatives are well-suited for such interactions.

The imidazole ring is an excellent ligand for transition metal ions. wikipedia.org The imine nitrogen of the imidazole ring is basic and readily binds to metal ions like iron, zinc, copper, and nickel. wikipedia.org This is a fundamental interaction in many biological systems, where the histidine imidazole side chain coordinates to metal cofactors in enzymes. wikipedia.org For example, synthetic porphyrin complexes with a methylimidazole ligand can mimic the oxygen-binding function of myoglobin (B1173299) by coordinating to the heme iron. wikipedia.org It is plausible that this compound could interact with metalloenzymes by coordinating to the metal center via its imidazole nitrogen, thereby inhibiting the enzyme's catalytic activity.

Weak intermolecular forces, such as hydrogen bonds and hydrophobic interactions, are critical for the stabilization of ligands within the binding sites of proteins. nih.gov The this compound molecule possesses distinct regions that can participate in these interactions. The aminobenzyl portion and the imidazole ring's N-H group can form hydrogen bonds with amino acid residues in an enzyme's active site. nih.gov Simultaneously, the methyl group and the benzyl (B1604629) ring provide hydrophobic surfaces that can interact favorably with nonpolar pockets in the target protein. nih.gov Optimizing these hydrophobic interactions at the ligand-target interface is a key strategy in drug design. nih.gov In some kinases, a large number of hydrophobic atoms in the ligand are important for binding. nih.gov

Table 2: Contribution of Different Interactions to Binding Affinity

| Interaction Type | Contributing Moiety | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Imidazole N-H, Amino group -NH2 | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrophobic Interactions | Benzyl ring, Methyl group | Leu, Val, Ile, Phe, Trp |

| Coordination | Imidazole Ring Nitrogen | Metal ions (Fe, Zn, Cu) in active sites |

This table outlines the potential interactions of this compound based on its chemical structure.

Modulation of Intracellular Signaling Pathways (e.g., Ca2+ and K+ fluxes)

While specific data on this compound is not available, some imidazole-containing compounds are known to modulate intracellular signaling pathways. For instance, the M2 protein from the influenza A virus, which functions as a proton channel, has a pH-sensing mechanism that relies on the arrangement and hydrogen bonding of histidine side chains. mpg.de The modulation of ion channels, such as those for calcium (Ca2+) and potassium (K+), is a known mechanism for various drugs. Disruption of ion homeostasis can trigger a cascade of downstream events, ultimately leading to effects like apoptosis or altered cellular function. Given the prevalence of imidazole in biological signaling molecules like histamine, it is conceivable that synthetic imidazoles could interact with receptors or channels involved in these pathways.

Inhibition of Translation Initiation Processes

The inhibition of protein synthesis is a key target for many antimicrobial and anticancer agents. Certain imidazole derivatives have been identified as potent inhibitors of bacterial translation. nih.govnih.gov While direct studies on This compound are not available, research on other imidazole compounds demonstrates their ability to interfere with the ribosome's function. nih.gov

For instance, a novel imidazole derivative, 1-(2-oxo-2-((4-phenoxyphenyl)amino) ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, has been shown to act as a translation inhibitor. nih.govnih.gov This compound was found to inhibit the synthesis of luciferase in a cell-free translation system, indicating its direct interaction with the translational machinery. nih.gov Further analysis using a toeprinting assay, which identifies ribosome stalling points on mRNA, could elucidate the precise stage of translation initiation or elongation that is inhibited. nih.gov Although this data is for a different imidazole derivative, it highlights a potential mechanism of action for compounds within this class.

Table 1: Investigated Imidazole Derivative as a Translation Inhibitor

| Compound Name | Organism | Assay | Finding |

|---|

Role as Proton Donor/Acceptor in Enzymatic Catalysis

The imidazole ring, a core component of the amino acid histidine, is well-known for its ability to act as both a proton donor and acceptor in enzymatic catalysis. acs.org This amphoteric nature is due to the two nitrogen atoms within the five-membered ring, one of which can be protonated and the other deprotonated within the physiological pH range. beilstein-journals.org This property allows the imidazole moiety to participate in acid-base catalysis, a fundamental mechanism in many enzymatic reactions.

Studies on various imidazole-containing molecules have demonstrated this catalytic role. The imidazole group can facilitate the transfer of protons, a critical step in the catalytic cycle of many enzymes, including hydrolases and transferases. acs.org For example, the imidazole group of a histidine residue in the active site of an enzyme can accept a proton from a substrate, rendering the substrate more nucleophilic and susceptible to attack. Subsequently, the protonated imidazole can donate the proton back, regenerating the enzyme for another catalytic cycle.

While specific enzymatic catalysis studies involving This compound are not present in the reviewed literature, its structural similarity to other catalytically active imidazoles suggests it could potentially participate in similar proton transfer reactions. The presence of the aminobenzyl and methyl substituents on the imidazole ring would influence its electronic properties and, consequently, its pKa and catalytic efficiency. pnas.org

Table 2: General Proton-Transfer Properties of the Imidazole Ring

| Property | Description | Significance in Catalysis |

|---|---|---|

| Amphoteric Nature | Can act as both a weak acid and a weak base. | Enables participation in acid-base catalysis by donating or accepting protons. |

| Tautomerism | The proton can reside on either of the two nitrogen atoms. | Facilitates the shuttling of protons between different molecules or parts of an active site. acs.org |

Structure Activity Relationship Sar Studies of Imidazole Based Compounds, with Implications for 4 Methyl 2 2 Aminobenzyl Imidazole

Impact of Substituent Position and Nature on Biological Activity

The biological activity of imidazole (B134444) derivatives is highly dependent on the nature and position of substituents on the imidazole ring. jopir.in For instance, in a series of 2-substituted benzimidazoles, the type of substituent at the 2-position was found to be a critical determinant of their anti-inflammatory and analgesic activities. researchgate.net

In the context of 4-Methyl-2-(2-aminobenzyl)imidazole, the substituents are a methyl group at position 4 and a 2-aminobenzyl group at position 2. The substitution at position 2 is known to significantly influence receptor binding specificity. jopir.in The presence of a benzyl (B1604629) group at this position has been explored in various studies. For example, N-benzyl benzimidazoles have been investigated as bradykinin (B550075) B1 receptor antagonists, where substitutions on the benzyl ring and the benzimidazole (B57391) core modulate activity. nih.gov

The methyl group at position 4 can also impact activity. In a study of ruthenium (II) complexes with imidazole-containing ligands, the introduction of a methyl group on the imidazole ring was found to reduce antitumor activity, possibly due to steric hindrance that deforms the planar structure of the imidazole. nih.gov Conversely, in other contexts, a methyl group can enhance hydrophobicity and positively influence bioavailability and receptor interactions. mdpi.com

The 2-aminobenzyl substituent introduces both a flexible benzyl group and a basic amino group. The amino group is a key feature in many biologically active molecules. For instance, 2-aminobenzimidazole (B67599) is an essential scaffold for inhibitors of TRPC4 and TRPC5 channels, with the amino group being an absolute requirement for activity. nih.gov The position of the amino group on the benzyl ring is also critical. While direct SAR data for the 2-aminobenzyl group is scarce, studies on related structures suggest that its conformational flexibility and hydrogen bonding capacity would significantly influence its interaction with biological targets.

To illustrate the impact of substitutions, the following table summarizes the activity of some representative substituted imidazole and benzimidazole derivatives.

| Compound/Derivative Class | Substituents | Biological Activity | Reference |

| 2-Substituted-N-benzyl benzimidazoles | Varied at N1 and C2 | Bradykinin B1 receptor antagonism | nih.gov |

| 2-Amino-1-isopropylsulfonyl-6-substituted benzimidazoles | Dichloro or difluoro phenyl at C2-imidazole | TNF-α and p38α MAP kinase inhibition | nih.gov |

| 2-Aryl-benzimidazole derivatives of dehydroabietic acid | Varied aryl groups at C2 | Cytotoxic activity | nih.gov |

| 2-Aminoimidazole derivatives | Varied N1-substituents | Biofilm inhibition | nih.gov |

Electronic Distribution and Aromaticity Considerations

The imidazole ring is an aromatic heterocycle containing six π-electrons distributed over five atoms, which imparts significant stability. jopir.innih.gov The unique electronic structure of imidazole, with two nitrogen atoms, is fundamental to its chemical behavior and biological activities. jopir.in One nitrogen atom (N-1) is pyrrole-like and contributes two electrons to the aromatic system, while the other (N-3) is pyridine-like with its lone pair in an sp² orbital, making it basic. jopir.innih.gov This arrangement leads to a high dipole moment and allows the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. jopir.inmdpi.com

Theoretical studies on substituted imidazoles have shown that the position of substituents significantly influences the electronic distribution. For example, DFT calculations on 1H-imidazo[4,5-f] jopir.inmdpi.comphenanthroline frameworks revealed that electron-rich substituents at the 2-position of the imidazole ring are important for improving the donor strength of the N-base. rsc.org This suggests that the 2-aminobenzyl group in this compound could modulate the basicity and hydrogen bonding capacity of the imidazole core.

The aromaticity of the imidazole ring is crucial for its stability and its ability to participate in π-π stacking interactions with biological targets. jopir.in Substituents can influence this aromaticity. A comparative study on imidazole derivatives has explored the relationship between the substituent effect and aromaticity, indicating that both the nature and position of substituents can tune the aromatic character of the ring. rsc.org

Conformational Analysis and Ligand-Receptor Fit

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For imidazole derivatives, the rotational freedom around the bonds connecting the substituents to the imidazole core allows them to adopt various conformations, and only specific conformations may be active.

In the case of this compound, a key conformational feature is the rotation around the single bond connecting the benzyl group to the imidazole C2 atom. The preferred conformation will be influenced by steric interactions between the ortho-amino group on the phenyl ring and the substituents on the imidazole ring, as well as potential intramolecular hydrogen bonding between the amino group and one of the imidazole nitrogens.

Furthermore, a study on imidazole-amino acids showed that tautomerism and pH changes can induce a conformational switch. nih.gov The neutral tautomers of an alanine (B10760859) residue with a C-terminal imidazole adopted conformations with torsion angles differing by about 180°, which would have a considerable impact on the conformation of a peptide chain. nih.gov This suggests that the protonation state of the amino group and the imidazole nitrogens in this compound could significantly affect its preferred conformation and, consequently, its biological activity.

The following table presents conformational data for some related imidazole derivatives, illustrating the influence of substitution on molecular geometry.

| Compound Class | Key Conformational Feature | Method of Analysis | Findings | Reference |

| N-amino-imidazolin-2-one tetrapeptide mimics | Turn conformation (β- vs. γ-turn) | X-ray crystallography | 4-substituent (methyl vs. benzyl) dictates the preferred turn type. | nih.gov |

| Imidazole-amino acids | Torsion angles (φ, ψ) | DFT calculations | Tautomerism and pH lead to significant conformational switches. | nih.gov |

| 2-Substituted N-benzyl benzimidazoles | Orientation of N-benzyl group | SAR analysis | Influences bradykinin B1 receptor antagonism. | nih.gov |

Pharmacophore Development for Targeted Biological Effects

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. nih.govnih.gov For imidazole-based compounds, pharmacophore models have been successfully developed to guide the design of inhibitors for various targets, including kinases and G-protein coupled receptors. nih.govnih.gov

A pharmacophore model for a specific target is typically generated from a set of known active ligands or from the ligand-binding site of the target protein. nih.gov For instance, a pharmacophore model for B-Raf kinase inhibitors based on imidazopyridine derivatives was created and used for virtual screening to identify new potent inhibitors. nih.gov This model consisted of two acceptor atoms, three donor atoms, and three hydrophobic features. nih.gov

For this compound, a hypothetical pharmacophore could be constructed based on its structural features and potential biological targets. The key pharmacophoric features would likely include:

An aromatic ring feature from the imidazole ring.

A hydrogen bond donor from the N-H of the imidazole.

A hydrogen bond acceptor from the pyridine-like nitrogen of the imidazole.

A hydrogen bond donor from the primary amino group on the benzyl substituent.

A hydrophobic feature from the methyl group.

An aromatic/hydrophobic feature from the phenyl ring of the benzyl group.

The relative spatial arrangement of these features would be critical for binding to a specific target. For example, if targeting a kinase, the hydrogen bond donors and acceptors would be crucial for interacting with the hinge region of the ATP-binding site. The development of a specific pharmacophore model for a target of interest would allow for the virtual screening of compound libraries to identify other molecules with a similar pharmacophoric pattern and, therefore, a higher probability of being active.

The following table provides examples of pharmacophore models developed for imidazole-containing compounds targeting different biological systems.

| Target | Key Pharmacophoric Features | Application | Reference |

| B-Raf Kinase | 2 H-bond acceptors, 3 H-bond donors, 3 hydrophobes | Virtual screening for new inhibitors | nih.gov |

| Janus Kinases (JAKs) | 1 hydrophobic center, 1 H-bond donor, 2 H-bond acceptors | Virtual screening of pyrazolone (B3327878) derivatives | nih.gov |

| HIV-1 Reverse Transcriptase | (Not specified in detail) | Design of novel imidazole derivatives | nih.gov |

Strategies for Structure Optimization in Imidazole Scaffolds

The optimization of a lead compound is a critical step in the drug discovery process, aiming to improve its potency, selectivity, and pharmacokinetic properties. For imidazole-based scaffolds, several strategies for structural optimization have been successfully employed. These strategies often involve the systematic modification of substituents at different positions of the imidazole ring and the use of computational methods to guide the design of new analogs.

One common strategy is the exploration of different substituents at key positions of the imidazole ring. For example, in the development of farnesoid X receptor (FXR) antagonists based on a benzimidazole scaffold, structure-activity relationship studies revealed that modifications in specific regions of the lead compound had a significant impact on antagonist activity. nih.gov Combining beneficial modifications from different regions led to a compound with improved potency. nih.gov

Another strategy involves the use of bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties to improve the molecule's characteristics. For this compound, one could envision replacing the methyl group with other small alkyl groups or a halogen to modulate lipophilicity and electronic properties. The amino group on the benzyl ring could be acylated or alkylated to explore the impact on hydrogen bonding and basicity.

Computational approaches, such as quantitative structure-activity relationship (QSAR) and molecular docking, are invaluable tools for guiding optimization efforts. 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into the steric and electronic requirements for activity, helping to prioritize the synthesis of new analogs. nih.gov

The synthesis of focused libraries of compounds around a promising scaffold is also a key optimization strategy. The development of efficient synthetic routes that allow for the rapid generation of diverse analogs is crucial. For benzimidazole derivatives, various synthetic methods have been developed and optimized to allow for the introduction of a wide range of substituents. researchgate.netresearchgate.net

The following table summarizes some common strategies for the optimization of imidazole-based compounds.

| Optimization Strategy | Description | Example Application | Reference |

| Substituent Modification | Systematically altering substituents at various positions to improve activity and properties. | Development of FXR antagonists with a benzimidazole scaffold. | nih.gov |

| Bioisosteric Replacement | Replacing functional groups with others that have similar properties. | (General strategy for imidazole derivatives) | jopir.in |

| Computational Modeling (QSAR, Docking) | Using computer models to predict the activity of new analogs and guide their design. | Development of B-Raf kinase inhibitors. | nih.gov |

| Library Synthesis | Creating a collection of related compounds to explore a wider chemical space. | Synthesis of 2-substituted benzimidazole derivatives for anti-inflammatory activity. | researchgate.net |

Computational Chemistry and in Silico Approaches for Imidazole Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov The primary goal is to forecast the binding mode and affinity, which is often expressed as a scoring function or binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

For imidazole (B134444) derivatives, molecular docking is crucial for identifying potential protein targets and elucidating the structural basis of their activity. nih.govmdpi.com Studies on various imidazole-containing compounds have shown that the imidazole ring can act as a hydrogen bond donor or acceptor, while attached substituents, such as the aminobenzyl and methyl groups in 4-Methyl-2-(2-aminobenzyl)imidazole, can form additional hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with amino acid residues in the receptor's active site. mdpi.com These interactions are fundamental to the ligand's specificity and inhibitory potency.

While specific docking studies for this compound are not available, a hypothetical docking study against a kinase target, a common target for imidazole inhibitors, would yield data similar to that shown in the illustrative table below.

Illustrative Molecular Docking Results for an Imidazole Derivative

| Parameter | Value/Description |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| PDB ID | 2JIV |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Cys797 |

| Hydrogen Bonds | Amino group with Met793; Imidazole N-H with Leu718 |

| Hydrophobic Interactions | Benzyl (B1604629) ring with Val726, Ala743; Methyl group with Cys797 |

| Predicted Binding Mode | The aminobenzyl group occupies the hinge region, while the methyl-imidazole core extends into the hydrophobic pocket. |

This table is for illustrative purposes only and does not represent real experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scientific.netnih.gov By identifying key molecular descriptors (physicochemical, electronic, steric, or topological properties) that influence activity, QSAR models can be used to predict the activity of new, untested compounds. tandfonline.comnih.gov

For a class of compounds like imidazole derivatives, a QSAR study would involve synthesizing and testing a library of analogues of this compound with varied substituents. The resulting activity data (e.g., IC50 values) would be correlated with calculated molecular descriptors to generate a predictive model. rjptonline.org Such models are invaluable for guiding the synthesis of more potent analogues by indicating which structural modifications are likely to enhance biological activity. nih.gov

Illustrative QSAR Model for a Series of Antifungal Imidazole Derivatives

| Parameter | Description |

|---|---|

| Model Equation | pIC50 = 1.52 * (ClogP) - 0.04 * (TPSA) + 0.87 * (NHD) + 2.15 |

| Statistical Validation | |

| r² (Correlation Coefficient) | 0.92 |

| q² (Cross-validation r²) | 0.75 |

| Descriptor Definitions | ClogP: Calculated LogP (lipophilicity)TPSA: Topological Polar Surface AreaNHD: Number of Hydrogen Bond Donors |

| Model Interpretation | The model suggests that higher lipophilicity (ClogP) and more hydrogen bond donors (NHD) increase antifungal activity, while a larger polar surface area (TPSA) has a minor negative effect. |

This table presents a hypothetical QSAR model for illustrative purposes only.

Virtual Screening for Novel Bioactive Imidazole Candidates

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov VS can be either structure-based, relying on molecular docking when the 3D structure of the target is known, or ligand-based, using the structure of a known active molecule as a template to find similar compounds. researchgate.nete-bookshelf.de

Starting with the this compound scaffold, one could perform a ligand-based similarity search to find commercially available or virtual compounds with similar structural features, which could then be acquired and tested experimentally. Alternatively, if a specific protein target is identified, structure-based virtual screening could be used to dock millions of compounds against its binding site to discover entirely new scaffolds that complement the target's active site but may be structurally distinct from the initial imidazole hit. This approach accelerates the discovery of novel lead compounds. acs.org

Illustrative Workflow for a Virtual Screening Campaign

| Step | Method | Purpose | Outcome |

|---|---|---|---|

| 1. Library Preparation | ZINC database | Select a diverse library of 1 million drug-like compounds. | Prepared compound library. |

| 2. Ligand-Based Filter | 2D Fingerprint Similarity | Identify compounds similar to the 4-methyl-imidazole core. | Reduced library of 50,000 compounds. |

| 3. Structure-Based Docking | Molecular Docking | Dock the reduced library against the target's active site. | Ranked list of compounds by docking score. |

| 4. Hit Selection | Visual Inspection & Scoring | Select the top 1,000 compounds with the best scores and favorable predicted interactions. | Final list of virtual hits for experimental testing. |

This table is a generalized example of a virtual screening workflow.

Computational Prediction of Pharmacokinetic Parameters

In addition to biological activity, a successful drug must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). ejpmr.com Many potential drug candidates fail in later stages of development due to poor ADMET profiles. In silico tools can predict these properties based on a molecule's structure, allowing for the early identification of potential liabilities. frontiersin.orgacs.org

For this compound, computational models can predict parameters such as its adherence to Lipinski's Rule of Five (which assesses drug-likeness), aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity. nih.govnih.gov These predictions help prioritize compounds that are more likely to be well-behaved in a biological system. dergipark.org.tr

Illustrative In Silico ADMET Profile for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 251.32 g/mol | Compliant (< 500) |

| LogP | 3.10 | Compliant (< 5) |

| H-Bond Donors | 2 | Compliant (< 5) |

| H-Bond Acceptors | 2 | Compliant (< 10) |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness predicted. |

| Aqueous Solubility | Moderately soluble | Acceptable for oral absorption. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB permeant | May have CNS effects. |

| CYP2D6 Inhibition | Predicted inhibitor | Potential for drug-drug interactions. |

| Hepatotoxicity | Low risk predicted | Favorable safety profile. |

This ADMET profile is an illustrative prediction and has not been experimentally verified.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. mdpi.comnih.gov

For a predicted complex of this compound and its target, an MD simulation could be run to assess whether the binding pose obtained from docking is stable over a period of nanoseconds. researchgate.net Analysis of the simulation trajectory can reveal key conformational changes, confirm the persistence of important hydrogen bonds, and calculate the binding free energy with greater accuracy than docking alone. This detailed understanding of the binding dynamics is crucial for rational drug design and lead optimization. nih.gov

Illustrative Metrics from a Molecular Dynamics Simulation

| Metric | Description | Typical Interpretation for a Stable Complex |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the ligand's position from the initial docked pose. | Low, stable fluctuation (< 2 Å) after initial equilibration. |

| RMSF (Root Mean Square Fluctuation) | Measures the flexibility of individual amino acid residues in the protein. | Low fluctuation in the binding site residues, higher in loops. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (> 75%) for key H-bonds identified in docking. |

| Binding Free Energy (MM-PBSA/GBSA) | An estimation of the binding free energy calculated from the simulation trajectory. | A favorable (negative) and stable energy value. |

This table describes typical outputs from an MD simulation for illustrative purposes.

Future Research Directions and Emerging Trends for Imidazole Derivatives

Development of Novel Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives is a dynamic area of research, with a continuous quest for more efficient, sustainable, and versatile methods. researcher.lifetandfonline.com Traditional approaches like the Debus-Radziszewski reaction are being supplemented and, in some cases, replaced by modern techniques that offer improved yields and greener profiles. nih.govjournalijar.com

Key emerging trends in the synthesis of imidazole derivatives include:

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are gaining traction for their efficiency and atom economy. researcher.life

Green Chemistry Approaches: The use of environmentally benign solvents like water, deep eutectic solvents (DES), and tertiary butyl hydroperoxide (TBHP) is becoming more prevalent to minimize the environmental impact of chemical synthesis. tandfonline.comjournalijar.com

Organocatalysis: Small organic molecules are being increasingly used as catalysts, reducing the reliance on metal-based catalysts and often allowing reactions to proceed under milder conditions. journalijar.com

Solvent-Free and Catalyst-Free Conditions: Research is also exploring the synthesis of imidazole derivatives without the use of any solvents or catalysts, further enhancing the sustainability of the processes. tandfonline.com

Heterogeneous Catalysis: The use of solid catalysts that can be easily separated from the reaction mixture simplifies purification and allows for catalyst recycling. tandfonline.com

A notable example is the synthesis of novel imidazole derivatives through a two-step reaction involving the initial formation of phenyl glyoxal (B1671930) from aryl ethanones, followed by cyclization with an aromatic aldehyde. journalijar.com Another approach involves the reaction of 2-Hydroxy-1-naphthaldehyde with benzil (B1666583) and an aniline (B41778) derivative in the presence of ammonium (B1175870) acetate (B1210297). nih.gov The development of such innovative methods is crucial for expanding the chemical space of accessible imidazole derivatives for biological screening. researcher.life

Exploration of New Biological Targets and Therapeutic Applications

The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. ijpsjournal.comzenodo.org While their roles as anticancer, antimicrobial, and anti-inflammatory agents are well-established, future research is set to uncover new biological targets and therapeutic applications. ijpsjournal.comzenodo.orgnih.gov

Emerging therapeutic areas for imidazole derivatives include:

Antiparasitic Agents: Imidazole derivatives have shown promise in combating parasitic diseases like toxoplasmosis, with some compounds exhibiting high selectivity against the parasite Toxoplasma gondii versus host cells. jchemrev.comelsevierpure.com

Antidepressants: Certain imidazole derivatives have been identified as potential selective serotonin (B10506) reuptake inhibitors (SSRIs), a key mechanism in the treatment of depression. ijpsjournal.com

Antidiabetic Agents: Researchers are exploring imidazole-based compounds as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling, which could lead to new treatments for diabetes. ijpsjournal.com

Antiviral Activity: The broad-spectrum biological activity of imidazoles extends to potential antiviral applications, an area of growing research interest. ijpsjournal.comzenodo.org

Detoxification: Imidazole and benzimidazole (B57391) derivatives are being investigated for their ability to degrade toxic heavy metals and their salts into less toxic and insoluble forms. snu.edu.in

The versatility of the imidazole ring allows it to interact with a wide range of biological macromolecules, including enzymes and receptors, making it a valuable starting point for the development of novel therapeutics for a multitude of diseases. nih.govnih.govnih.gov

Advanced Computational Modeling for Rational Design

Computational tools are playing an increasingly vital role in the rational design of new imidazole derivatives with enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.gov Molecular docking and other in silico methods allow researchers to predict how these compounds will interact with their biological targets, thereby guiding synthetic efforts and reducing the need for extensive and costly experimental screening. nih.govjchemlett.com

Key applications of computational modeling in imidazole research include:

Target Identification and Validation: Computational approaches can help identify potential biological targets for imidazole derivatives.

Structure-Activity Relationship (SAR) Studies: In silico modeling helps in understanding how the structural features of a molecule influence its biological activity, guiding the design of more potent analogs. ijpsjournal.com

Prediction of ADME Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, aiding in the selection of candidates with favorable drug-like characteristics. nih.govresearchgate.net

Virtual Screening: Large libraries of virtual imidazole compounds can be screened against a specific biological target to identify potential hits for further experimental investigation.

For instance, docking studies have been successfully used to investigate the anticancer activity of novel imidazolyl benzoic acid derivatives. jchemlett.com Similarly, computational studies have been instrumental in the design of tri-aryl imidazole-benzene sulfonamide hybrids as selective inhibitors of carbonic anhydrase IX and XII. nih.gov These examples highlight the power of computational modeling to accelerate the discovery and development of new imidazole-based drugs.

Design of Hybrid Imidazole Conjugates for Enhanced Bioactivity

A promising strategy to enhance the therapeutic potential of imidazole derivatives is the creation of hybrid molecules that combine the imidazole scaffold with other pharmacologically active moieties. nih.govmdpi.com This approach can lead to compounds with improved potency, altered selectivity, or even novel mechanisms of action. nih.gov

Examples of Imidazole Hybrid Conjugates:

| Imidazole Hybrid Class | Combined Pharmacophore | Target/Activity | Reference |

| Imidazole-1,3,4-thiadiazole | 1,3,4-thiadiazole | Antiparasitic (Trypanosoma cruzi, Leishmania donovani) | mdpi.com |

| 2-benzylbenzofuran-imidazole | 2-benzylbenzofuran | Anticancer | nih.gov |

| Imidazole-triazole-coumarin | Triazole and Coumarin (B35378) | Anticancer (MCF-7 breast cancer) | nih.gov |

| Imidazole-1,2,4-oxadiazole | 1,2,4-oxadiazole | Anticancer (MCF-7, HepG2, A549) | nih.gov |

| Imidazole-hydrazone | Hydrazone | Anticancer (prostate), Carbonic Anhydrase Inhibition | researchgate.net |

The synthesis of these hybrid compounds often involves multi-step reaction sequences. mdpi.com For example, the creation of imidazole-1,3,4-thiadiazole hybrids involves a series of reactions including the use of coupling agents like EDCI and DMAP. mdpi.com The resulting hybrid molecules have demonstrated significant biological activities, such as increased potency against parasitic protozoa and various cancer cell lines. nih.govmdpi.comnih.gov This strategy of molecular hybridization holds great promise for the development of next-generation imidazole-based therapeutics. mdpi.com

Investigation of Imidazole-Based Supramolecular Complexes

The ability of the imidazole ring to coordinate with metal ions and participate in various non-covalent interactions makes it an excellent building block for the construction of supramolecular complexes with diverse medicinal applications. nih.govdntb.gov.uaresearchgate.net These complexes can exhibit unique biological properties that are not observed with the individual components. nih.govdntb.gov.ua

Key aspects of imidazole-based supramolecular chemistry include:

Coordination Chemistry: The nitrogen atoms in the imidazole ring can readily coordinate with a variety of metal ions, forming stable metal-organic frameworks (MOFs) and other coordination complexes. researchgate.netrsc.org

Non-covalent Interactions: Imidazole derivatives can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions to form self-assembled supramolecular structures. dntb.gov.uaresearchgate.net

Therapeutic Applications: Imidazole-based supramolecular complexes have shown potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents. nih.govdntb.gov.uaresearchgate.net They are also being explored as imaging agents and pathological probes. nih.govdntb.gov.ua

Drug Delivery: The unique structures of these complexes could be harnessed for targeted drug delivery systems.

Research in this area focuses on the rational design of these complexes to achieve specific biological functions. nih.govdntb.gov.ua The study of their formation, characterization, and biological evaluation is a rapidly growing field with the potential to yield novel therapeutic and diagnostic agents. nih.govdntb.gov.uaresearchgate.net

Q & A

Q. Why do some synthetic routes yield conflicting results under similar conditions?

- Methodological Answer : Subtle changes (e.g., base strength, solvent polarity) drastically alter pathways. For instance, Na₂CO₃ in ethanol reduces cyclization efficiency compared to NaOH (yield drops from 88% to 50%) . Real-time monitoring (e.g., in situ IR) helps identify critical reaction checkpoints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.